7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione
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Overview
Description
7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 7th position, a phenoxyethyl group at the 1st position, and a dione moiety at the 2nd and 3rd positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylphenoxyethyl chloride in the presence of a base.
Formation of the Dione Moiety: The dione moiety can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Diol derivatives
Substitution: Amino or thio-substituted indole derivatives
Scientific Research Applications
7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxyacetic acid structure.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A herbicide with multiple chloro substitutions.
Uniqueness
7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is unique due to the presence of the indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClNO3 |
---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
7-chloro-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C17H14ClNO3/c1-11-5-7-12(8-6-11)22-10-9-19-15-13(16(20)17(19)21)3-2-4-14(15)18/h2-8H,9-10H2,1H3 |
InChI Key |
SDDDFQQWUUCROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)C(=O)C2=O |
Origin of Product |
United States |
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